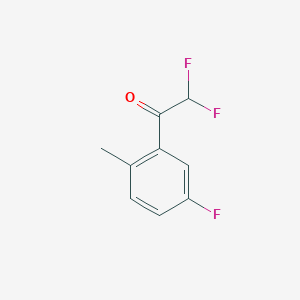

2,2-Difluoro-1-(5-fluoro-2-methylphenyl)ethanone

Description

2,2-Difluoro-1-(5-fluoro-2-methylphenyl)ethanone is a fluorinated aromatic ketone with the molecular formula C₁₀H₈F₃O. Its structure features a difluoroacetyl group attached to a 5-fluoro-2-methylphenyl ring. The compound is listed under CAS 1352217-39-0 and is often utilized in pharmaceutical and materials research due to the electronic effects of fluorine atoms, which enhance metabolic stability and lipophilicity .

Properties

IUPAC Name |

2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-5-2-3-6(10)4-7(5)8(13)9(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAMTOZPUNTHQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(5-fluoro-2-methylphenyl)ethanone typically involves the introduction of fluorine atoms into the ethanone structure. One common method involves the reaction of 5-fluoro-2-methylbenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(5-fluoro-2-methylphenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted ethanone derivatives .

Scientific Research Applications

2,2-Difluoro-1-(5-fluoro-2-methylphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(5-fluoro-2-methylphenyl)ethanone exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can result in altered metabolic pathways or enhanced activity of certain biological processes. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2,2-Difluoro-1-(4-fluorophenyl)-2-(4-methyl-3-(trifluoromethyl)phenyl)ethanone (9b)

- Structure : Contains a 4-fluorophenyl and a 4-methyl-3-(trifluoromethyl)phenyl group.

- Synthesis : Prepared via Pd-catalyzed coupling (79% yield) .

- Properties : The trifluoromethyl group increases steric bulk and electron-withdrawing effects compared to the target compound’s 5-fluoro-2-methylphenyl group.

- Applications : Used in cross-coupling reactions for complex molecule synthesis .

2-(5-Chloropyridin-3-yl)-2,2-difluoro-1-(furan-2-yl)ethanone (13a)

- Structure : Substituted with a pyridinyl and furan ring.

- Synthesis : Fluorination using NFSi and LiHMDS (61% yield) .

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanone

Variations in Fluorination Patterns

2,2-Difluoro-1-(2-methylphenyl)ethanone

- Structure : Lacks the 5-fluoro substituent but retains the 2-methylphenyl group.

- Safety : Requires standard precautions for fluorinated ketones (e.g., ventilation, PPE) .

2,2-Difluoro-1-(3-phenoxyphenyl)ethanone

- Structure: Incorporates a phenoxy group at the meta position (CAS 2228347-29-1).

- Applications: Potential use in polymer chemistry due to enhanced thermal stability from the phenoxy moiety .

Biological Activity

2,2-Difluoro-1-(5-fluoro-2-methylphenyl)ethanone is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in its structure may enhance its lipophilicity and reactivity, making it a candidate for various biological applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₈F₂O

- Molecular Weight : 174.16 g/mol

- LogP : 2.4 (indicating moderate lipophilicity)

The compound's structure includes two fluorine atoms and a ketone functional group, which significantly influence its chemical behavior and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism includes:

- Enzyme Interactions : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes due to its electrophilic carbonyl group, potentially altering their function.

- Metabolic Pathways : Its fluorinated structure may affect metabolic pathways involving fluorinated compounds, as seen in studies examining enzyme interactions.

- Lipophilicity : The presence of fluorine enhances the compound's ability to penetrate lipid membranes, facilitating interactions with intracellular targets.

Biological Activities

Preliminary studies suggest that this compound may exhibit several biological activities:

Antimicrobial Activity

Compounds similar in structure to this compound have shown antimicrobial properties. Research indicates that fluorinated compounds often possess enhanced antibacterial and antifungal activities compared to their non-fluorinated counterparts.

Cytotoxicity

The cytotoxic effects of related fluorinated compounds have been documented, suggesting potential applications in cancer therapy. For instance, some fluorinated ketones have been shown to induce apoptosis in cancer cell lines . Further investigation into the cytotoxicity of this compound is warranted.

Case Studies

Research exploring the biological activity of similar fluorinated compounds provides insights into the potential effects of this compound:

-

Anticancer Activity : A study examining a series of difluoromethylated phenyl derivatives found that certain compounds exhibited IC50 values indicating strong anticancer activity against various cell lines. This suggests that this compound could have similar effects due to its structural characteristics .

Compound IC50 (µg/mL) Cell Line Compound A 1.61 ± 1.92 Jurkat (Bcl-2) Compound B 1.98 ± 1.22 A-431 (skin cancer) - Antimicrobial Studies : Research on difluoromethyl compounds has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This aligns with findings that suggest the potential for this compound to exhibit similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.